8-Chloro-2-cyclopropyl-1,5-naphthyridine
Description
8-Chloro-2-cyclopropyl-1,5-naphthyridine is a heterocyclic compound featuring a naphthyridine core substituted with a chlorine atom at position 8 and a cyclopropyl group at position 2. The naphthyridine scaffold is renowned for its applications in medicinal chemistry and materials science due to its π-deficient aromatic system, which facilitates diverse reactivity and binding interactions.
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
8-chloro-2-cyclopropyl-1,5-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c12-8-5-6-13-10-4-3-9(7-1-2-7)14-11(8)10/h3-7H,1-2H2 |
InChI Key |
NUWZRPGYOOXCQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C=CN=C3C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-cyclopropyl-1,5-naphthyridine typically involves the chlorination of a carbonyl derivative using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be further modified to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions followed by cyclopropylation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-cyclopropyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: These reactions can be used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules .
Scientific Research Applications
8-Chloro-2-cyclopropyl-1,5-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-cyclopropyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-chloro-2-cyclopropyl-1,5-naphthyridine with structurally related naphthyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Key Parameters of Selected 1,5-Naphthyridine Derivatives
Structural and Electronic Effects
Substituent Position :
- The cyclopropyl group at position 2 introduces steric bulk and electron-donating character, which may hinder nucleophilic substitution at the adjacent chlorine (position 8) compared to smaller substituents like methoxy or fluoro groups .
- Methoxy and ethoxy groups (e.g., in CAS 952059-69-7 and 959217-50-6) enhance solubility in polar solvents due to their oxygen lone pairs, whereas the cyclopropyl group reduces polarity .
- Chlorine Reactivity: Chlorine at position 8 is a common leaving group in nucleophilic aromatic substitution (e.g., amination or alkoxylation), as demonstrated in the synthesis of 2-amino-1,5-naphthyridine derivatives from 2-chloro precursors .
Physicochemical Properties
- Molecular Weight : The cyclopropyl derivative (204.65 g/mol) is heavier than methoxy (194.62 g/mol) or fluoro (182.59 g/mol) analogs due to the cyclopropyl group’s three-carbon ring .
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